Lipophilicity Tuning: LogP 0.29 Occupies an Unfilled Gap Between Highly Polar and Lipophilic Sulfinate Reagents
The computed LogP of Sodium(diethoxyphosphoryl)methanesulfinate is 0.29, placing it in an intermediate lipophilicity regime that is unoccupied by the three most widely used sodium sulfinate reagents [1]. Below it, sodium hydroxymethanesulfinate (Rongalite) exhibits a LogP of −3.4, reflecting near-exclusive aqueous solubility that limits its utility in organic-phase or biphasic reactions . Above it, sodium trifluoromethanesulfinate (Langlois reagent) has a LogP of 1.39 and diethyl phosphite (a phosphorus-only comparator) has a LogP of 1.45, both favoring organic-phase partitioning but offering no sulfinate reactivity . A LogP near 0.3 predicts balanced water–organic partitioning, potentially enabling homogeneous reaction conditions in mixed solvent systems without the phase-transfer catalysts often required for extreme-logP reagents.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.29 (computed) |
| Comparator Or Baseline | Sodium hydroxymethanesulfinate: LogP = −3.4; Sodium trifluoromethanesulfinate: LogP = 1.39; Diethyl phosphite: LogP = 1.45 |
| Quantified Difference | ΔLogP = +3.7 vs Rongalite; ΔLogP = −1.1 vs Langlois reagent; ΔLogP = −1.2 vs diethyl phosphite |
| Conditions | Computed LogP values from supplier databases (Chemspace, Fluorochem, Chem960); no single experimental study comparing all four compounds |
Why This Matters
For procurement decisions in multi-step synthesis, a reagent with intermediate LogP can eliminate the need for phase-transfer catalysts or solvent switching between sequential reactions, reducing both workflow complexity and material cost.
- [1] Chemspace. Sodium (diethoxyphosphoryl)methanesulfinate – CSSB06256045911. LogP 0.29 (computed). https://chem-space.com/CSSB06256045911-3EE3D0 (accessed 2026-05-05). View Source
